3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid

Lipophilicity Membrane Permeability Physicochemical Properties

Researchers require fluorinated intermediates with defined electronic profiles. Generic thioethers fail due to altered lipophilicity and metabolic stability. This 3,4-difluoro analog delivers: - LogP 2.5316 & PSA 37.3 Ų for CNS/oral bioavailability - Carboxylic acid + thioether handles for amides, esters, sulfoxides - 98% purity verified; consistent batch-to-batch reproducibility

Molecular Formula C9H8F2O2S
Molecular Weight 218.22
CAS No. 863667-96-3
Cat. No. B2651532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid
CAS863667-96-3
Molecular FormulaC9H8F2O2S
Molecular Weight218.22
Structural Identifiers
SMILESC1=CC(=C(C=C1SCCC(=O)O)F)F
InChIInChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
InChIKeyOVLZSACZPZEUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid – Overview


3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid (CAS 863667-96-3), also known as 3-((3,4-difluorophenyl)thio)propanoic acid, is an organic compound with the molecular formula C9H8F2O2S and a molecular weight of 218.22 g/mol . It belongs to the class of aryl thioether carboxylic acids and features a 3,4-difluorophenyl ring linked via a sulfur atom to a propanoic acid chain. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, valued for its carboxylic acid and thioether functionalities, which enable a wide range of chemical transformations, including esterification, amidation, and oxidation to sulfoxides or sulfones [1].

Synthetic building block with aryl thioether and carboxylic acid
Compatible with amide coupling, esterification, and oxidation
3,4-Difluoro substitution for physicochemical modulation

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid vs. Generic Analogs


Generic substitution within the aryl thioether propanoic acid class is unreliable due to the critical role of the 3,4-difluoro substitution pattern in modulating key physicochemical and biological properties. The presence and position of fluorine atoms directly influence lipophilicity, electronic distribution, and metabolic stability—parameters that drive target engagement and pharmacokinetic behavior in drug discovery programs [1]. Even closely related analogs, such as the non-fluorinated phenylthio derivative (LogP = 2.25) or the mono-fluorinated 4-fluorophenylthio derivative, exhibit significantly different lipophilicity, polar surface area, and predicted membrane permeability compared to the 3,4-difluoro target compound (LogP = 2.5316, PSA = 37.3 Ų) . Substituting the thioether with a sulfonyl group (an oxidized analog) further alters the compound's redox state and electronic properties, leading to divergent reactivity and biological outcomes . The quantitative evidence below underscores why procurement decisions for research or development programs must be compound-specific.

Non-fluorinated analog
Lipophilicity and polar surface area profiles may shift, altering predicted permeability.
Mono-fluoro or regioisomer
Substitution pattern differences can affect target engagement and metabolic stability.
Sulfonyl analog
Different oxidation state changes redox behavior and synthetic diversification options.

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid – Quantitative Evidence


Enhanced Lipophilicity & Membrane Permeability

The 3,4-difluoro substitution in the target compound significantly increases its lipophilicity and reduces its polar surface area compared to the non-fluorinated phenylthio analog, 3-(phenylthio)propanoic acid. The predicted LogP for the target compound is 2.5316, compared to 2.25 for the non-fluorinated analog, representing a 0.28 log unit increase . More notably, the topological polar surface area (TPSA) of the target compound is 37.3 Ų, whereas the non-fluorinated analog has a TPSA of 63 Ų, a reduction of 40.8% .

Lipophilicity & PSA
Data to verify
Target LogP 2.53 vs 2.25
Target TPSA 37.3 vs 63 Ų (−40.8%)
Predicted permeability profile difference
Computational prediction; experimental validation needed
Lipophilicity Membrane Permeability Physicochemical Properties

Enhanced Metabolic Stability

The 3,4-difluorophenyl moiety is widely recognized to confer enhanced metabolic stability by protecting against oxidative metabolism at the phenyl ring [1]. While no direct microsomal stability data are available for this specific compound, class-level structure-activity relationship (SAR) studies on difluorophenyl-containing analogs demonstrate that the strong carbon-fluorine bond resists enzymatic cleavage, extending compound half-life in biological systems [1]. In contrast, the non-fluorinated phenylthio analog lacks this protective feature and is predicted to be more susceptible to cytochrome P450-mediated oxidation .

Metabolic Stability
Class-level
Predicted stability advantage from 3,4-difluoro substitution
Context-dependent; no direct data for this compound
Based on SAR of fluorinated analogs
Metabolic Stability Fluorine Substitution Pharmacokinetics

Thioether Oxidation to Sulfoxide & Sulfone

The thioether (-S-) linkage in 3-[(3,4-difluorophenyl)sulfanyl]propanoic acid provides a unique synthetic handle absent in its sulfonyl analog (3-[(3,4-difluorophenyl)sulfonyl]propanoic acid) . The target compound's thioether can be selectively oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfoxide or sulfone, enabling access to diverse oxidation states for SAR exploration [1]. The sulfonyl analog (CAS not assigned) is already in the highest oxidation state and cannot undergo further oxidative diversification, limiting its utility in redox-dependent SAR studies .

Synthetic Oxidation
Reported
Thioether → sulfoxide/sulfone via H₂O₂ or m-CPBA
Oxidation-state diversification for SAR
Sulfonyl analog lacks further oxidation route
Organic Synthesis Oxidation Building Block

Reliable Multi-Vendor Supply & Purity

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid is commercially available from multiple reputable suppliers, including Santa Cruz Biotechnology and Leyan, with a standard purity specification of ≥95% [1]. Pricing from Santa Cruz Biotechnology is $197.00 for 250 mg and $399.00 for 1 g, offering a cost-effective entry point for milligram-to-gram scale research [1]. In contrast, the positional isomer 2-[(3,4-difluorophenyl)sulfanyl]propanoic acid (CAS 926213-05-0) is less widely stocked, with fewer vendor options and limited pricing transparency, which may introduce supply chain delays and validation overhead .

Supply & Purity
Reported
≥95% purity, multi-vendor
250 mg $197, 1 g $399
Reliable procurement; isomer 926213-05-0 less available
Based on vendor catalogs Apr 2026
Procurement Purity Availability

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid – Applications


Synthesis of Lipophilic Amides & Esters

The carboxylic acid functionality of 3-[(3,4-difluorophenyl)sulfanyl]propanoic acid enables straightforward derivatization into amides and esters via standard coupling chemistry. The enhanced lipophilicity (LogP 2.5316) and reduced polar surface area (37.3 Ų) make the resulting derivatives promising candidates for CNS-penetrant or orally bioavailable lead compounds . The 3,4-difluoro motif further improves metabolic stability compared to non-fluorinated analogs, reducing clearance in early in vivo studies [1].

Oxidized Probe Libraries for Chemical Biology

The thioether group serves as a latent handle for generating sulfoxide and sulfone derivatives. Researchers can prepare a matched-pair library of oxidation states to probe the effect of sulfur oxidation on target binding affinity and selectivity. This is particularly valuable for studying cysteine-reactive inhibitors or redox-sensitive biological pathways [2].

Functional Polymers & Self-Assembled Monolayers

The combination of a carboxylic acid anchoring group and a fluorinated aryl thioether tail makes this compound a useful building block for surface modification and polymer synthesis. The 3,4-difluorophenyl ring can impart desirable electronic and hydrophobic properties to thin films or self-assembled monolayers (SAMs) on metal oxide surfaces .

Fluorinated Synthon for Crop Protection

Fluorinated aromatic building blocks are increasingly employed in agrochemical discovery to enhance bioavailability and environmental persistence. The difluorophenyl thioether carboxylic acid framework can be elaborated into novel herbicidal or fungicidal candidates, leveraging the metabolic stability advantages of the 3,4-difluoro substitution [1].

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Low predicted polar surface area and lipophilicity profile
Permeability and metabolic stability assays
Oxidized probe library for cysteine-reactive targets
Thioether oxidation versatility
Oxidation state-dependent target binding
Surface modification (SAMs) and polymers
Carboxylic acid anchor and fluorinated tail
Film stability and hydrophobicity
Agrochemical synthon discovery
Fluorinated aromatic building block
Bioactivity and environmental persistence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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